3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one
Description
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a 6-chloropyridine moiety via a methylene bridge. The thieno-pyrimidinone scaffold is recognized for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The 6-chloropyridinyl group enhances lipophilicity and may improve target binding through halogen interactions .
Properties
Molecular Formula |
C12H8ClN3OS |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
3-[(6-chloropyridin-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H8ClN3OS/c13-10-2-1-8(5-14-10)6-16-7-15-9-3-4-18-11(9)12(16)17/h1-5,7H,6H2 |
InChI Key |
XCKCUTINDVKEOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CN2C=NC3=C(C2=O)SC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate, which facilitates the formation of the thienopyrimidine core . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the pyrimidine ring or the chloropyridinylmethyl substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloropyridinylmethyl position.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-((6-Chloropyridin-3-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound disrupts bacterial cell wall synthesis or interferes with essential enzymatic processes . In cancer research, it may inhibit key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s structural analogs vary in substituents, substitution patterns, and fused heterocycles, leading to distinct physicochemical and biological profiles. Key comparisons include:
Table 1: Physicochemical Properties of Selected Analogs
*Molecular weight calculated based on formula.
Key Observations:
- Substituent Effects : Chloro groups (e.g., 6d and target compound) correlate with higher melting points and stability compared to methoxy or methyl groups .
- Linker Flexibility: The methylene bridge in the target compound may enhance conformational flexibility compared to rigid amino linkers (e.g., ).
- Bioactivity : Triazole-substituted analogs (e.g., 6h) exhibit potent fungicidal activity, suggesting that electron-deficient heterocycles improve biological targeting .
Key Observations:
- Triazole Efficacy : The high fungicidal activity of 6h highlights the importance of heterocyclic substituents in enhancing bioactivity .
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